6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound features a triazolo[1,5-a]pyrazin-4(5H)-one core substituted with a methyl group at position 6 and a 4-phenylpiperazine-1-carbonyl moiety at position 2. Its structure combines a heterocyclic scaffold with a phenylpiperazine group, which is often associated with enhanced binding to neurotransmitter receptors or kinases due to its polar and aromatic characteristics .
Properties
IUPAC Name |
6-methyl-3-(4-phenylpiperazine-1-carbonyl)-5H-triazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-12-11-23-15(16(24)18-12)14(19-20-23)17(25)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJMELIQXXITLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to interact with a variety of enzymes and receptors in the biological system.
Biochemical Analysis
Biochemical Properties
Preliminary studies suggest that this compound interacts with various biomolecules, including enzymes and proteins, in the human microglia and neuronal cell model. The nature of these interactions is likely to be complex and multifaceted, involving both direct binding interactions and indirect effects on cellular signaling pathways.
Cellular Effects
6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one has shown promising effects on various types of cells and cellular processes. It has been found to exhibit neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells. Furthermore, it has demonstrated anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells.
Molecular Mechanism
It is believed to exert its effects at the molecular level through a combination of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins.
Biological Activity
6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one (CAS Number: 1396783-07-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antitumor and anti-inflammatory effects, based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 338.4 g/mol. The compound features a triazole ring fused with a pyrazine moiety, which is known to influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N6O2 |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 1396783-07-5 |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives containing the pyrazole structure have shown significant cytotoxicity against various cancer cell lines:
- IC50 Values :
A notable study evaluated the effects of various pyrazole derivatives on cell apoptosis and proliferation inhibition. The results indicated that certain derivatives led to significant apoptosis in tumor cells, suggesting that modifications in the chemical structure can enhance antitumor activity.
Anti-inflammatory Effects
In addition to antitumor properties, compounds with similar structures have been investigated for their anti-inflammatory effects. Research indicates that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro and in vivo .
The biological activity of this compound is thought to be mediated through various mechanisms:
- Inhibition of Kinases : Some derivatives have been reported to inhibit specific kinases involved in cancer progression.
- Cell Cycle Arrest : Compounds induce cell cycle arrest at different phases (G0/G1 or G2/M), leading to reduced cell proliferation.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on Pyrazole Derivatives : A series of synthesized pyrazole derivatives were screened for their anticancer activity against A549 cell lines. Some compounds exhibited significant growth inhibition with IC50 values below 10 µM .
- Mechanistic Insights : Another study explored the structure–activity relationship (SAR) of triazole-containing compounds and their effect on Aurora-A kinase inhibition, which is crucial for cell division and proliferation .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Research indicates that derivatives of phenylpiperazine compounds exhibit significant antidepressant and anxiolytic effects. The presence of the piperazine ring is known to interact with serotonin receptors, which are crucial targets in treating mood disorders. A study demonstrated that similar compounds showed promising results in animal models of depression and anxiety disorders .
Antitumor Activity
The compound's triazole and pyrazine components have been linked to antitumor activity. Triazole derivatives have been studied extensively for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that related compounds can effectively reduce the viability of cancer cell lines .
Case Studies
Comparison with Similar Compounds
Comparative Analysis Table
Q & A
Q. What synthetic methodologies are recommended for preparing 6-methyl-3-[(4-phenylpiperazin-1-yl)carbonyl][1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one?
A multi-step synthesis approach is typically employed. Initial steps involve forming the triazole core via cyclization reactions, followed by functionalization with a phenylpiperazine carbonyl group. For example, similar triazolopyrazine derivatives are synthesized using cyclization of hydrazine derivatives with ketones or aldehydes under reflux in polar aprotic solvents like pyridine or DMF. Post-functionalization steps may involve coupling reagents (e.g., EDCI/HOBt) to attach the 4-phenylpiperazine moiety .
Q. Which analytical techniques are critical for structural confirmation of this compound?
Key techniques include:
- 1H and 13C NMR : To confirm substituent positions and integration ratios.
- IR Spectroscopy : To identify carbonyl (C=O) and triazole ring vibrations.
- Mass Spectrometry (MS) : For molecular ion ([M+H]+) verification and fragmentation pattern analysis.
- Elemental Analysis : To validate purity and stoichiometry (e.g., carbon, hydrogen, nitrogen content) .
Q. How can researchers design preliminary biological screening assays for this compound?
Start with in vitro assays targeting receptors or enzymes associated with the phenylpiperazine scaffold (e.g., serotonin or dopamine receptors). Use cell viability assays (MTT or resazurin) to assess cytotoxicity. Enzyme inhibition studies (e.g., carbonic anhydrase) can leverage spectrophotometric methods to measure activity changes .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Employ Design of Experiments (DOE) to systematically vary parameters:
- Solvent Selection : Test polar aprotic solvents (DMF, DMSO) versus protic solvents (ethanol) for cyclization efficiency.
- Catalyst Screening : Evaluate bases like K2CO3 or DBU for coupling reactions.
- Temperature and Time : Optimize reflux duration (e.g., 5–12 hours) to minimize side products.
Purification via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) improves purity .
Q. How to conduct structure-activity relationship (SAR) studies on derivatives of this compound?
- Substituent Variation : Modify the phenylpiperazine group (e.g., electron-withdrawing/-donating substituents) or triazole ring substituents.
- Biological Assays : Test derivatives in dose-response assays (IC50/EC50 determination) for target selectivity.
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to receptors like 5-HT1A .
Q. How can contradictory data on biological activity be resolved?
- Assay Standardization : Ensure consistent cell lines, buffer conditions, and incubation times across studies.
- Purity Verification : Re-test compounds with ≥95% purity (HPLC-UV) to exclude impurities affecting results.
- Meta-Analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers or trends .
Q. What strategies are effective in improving the compound’s solubility for in vivo studies?
- Salt Formation : Prepare hydrochloride salts via treatment with HCl in ethanol.
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations.
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance aqueous solubility .
Data and Methodological Considerations
Q. How to analyze the environmental fate of this compound in ecotoxicological studies?
Follow protocols from long-term environmental projects (e.g., Project INCHEMBIOL):
Q. What statistical methods are appropriate for analyzing pharmacological data?
Q. How to validate the compound’s stability under storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
